2,4,5-Trimethoxybenzenethiol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,4,5-trimethoxybenzenethiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3S/c1-10-6-4-8(12-3)9(13)5-7(6)11-2/h4-5,13H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPIAOGSLVKAHOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1OC)S)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2,4,5 Trimethoxybenzenethiol and Its Precursors
Chemo- and Regioselective Synthesis of 2,4,5-Trimethoxybenzenethiol
The primary challenge in synthesizing this compound lies in the selective introduction of the thiol group onto the trimethoxybenzene scaffold at the C-1 position, avoiding reactions at other sites.
The synthesis of arenethiols can be approached through several established pathways, which can be adapted for this compound. A common and reliable method is the reduction of the corresponding arylsulfonyl chloride. This transformation is a cornerstone in thiol synthesis. Another powerful, multi-step method is the Newman–Kwart rearrangement. thieme-connect.de This process involves the conversion of a phenol (B47542) to an O-aryl thiocarbamate, which then thermally rearranges to an S-aryl thiocarbamate, followed by hydrolysis to yield the desired arenethiol. thieme-connect.de The reliability and good yields of each step make this a frequently used route. thieme-connect.de
A plausible synthetic route starting from the readily available precursor 2,4,5-trimethoxybenzoic acid would involve its conversion to the corresponding sulfonyl chloride, which is then reduced. Alternatively, derivatization of a 2,4,5-trimethoxyaniline (B1590575) via diazotization followed by reaction with a sulfur-containing nucleophile presents another viable pathway.
For the related isomer, 3,4,5-trimethoxybenzenethiol, a synthesis has been documented involving iodine-mediated reaction conditions. core.ac.uk Such methodologies could potentially be optimized for the 2,4,5-isomer. The reduction of disulfides, formed by the oxidation of thiols, is also a key reversible reaction in this area of chemistry. thieme-connect.de
| Synthetic Route | Key Precursor | General Reaction Steps | Potential Advantages |
|---|---|---|---|
| Reduction of Sulfonyl Chloride | 2,4,5-Trimethoxybenzenesulfonyl chloride | 1. Sulfonation of 1,2,4-trimethoxybenzene. 2. Conversion to sulfonyl chloride. 3. Reduction to thiol. | Well-established, versatile reductants available. tandfonline.com |
| Newman-Kwart Rearrangement | 2,4,5-Trimethoxyphenol | 1. Formation of O-aryl thiocarbamate. 2. Thermal rearrangement to S-aryl thiocarbamate. 3. Hydrolysis to thiol. | Reliable with good yields for converting phenols to thiols. thieme-connect.de |
| From Diazonium Salt | 2,4,5-Trimethoxyaniline | 1. Diazotization of the amine. 2. Reaction with xanthate or other sulfur nucleophiles. 3. Hydrolysis. | Utilizes readily available aniline (B41778) precursors. |
Modern synthetic chemistry emphasizes the development of environmentally benign methods. For thiol synthesis, several green approaches have been developed that minimize waste and avoid harsh reagents. One such approach is the use of water as a solvent, which is a cheap and non-toxic medium. bohrium.comrsc.org For instance, the coupling reaction of indoles and thiophenols has been successfully carried out in water using potassium persulfate (K2S2O8) and glucose at room temperature. bohrium.com This method is notable for being metal-free and having a broad substrate scope. bohrium.com
Another green strategy is the development of solvent-free reactions. A clean and sustainable transfer hydrogenation method has been described for reducing aryl sulfonamides and sulfonyl chlorides to thiophenols without the need for a catalyst or solvent. tandfonline.com This protocol represents a significant advancement as it avoids the use of heavy metal reductants that can contaminate the environment. tandfonline.com Electrochemical methods also offer a green alternative by using electricity to drive reactions, thereby eliminating the need for chemical oxidants or reductants. acs.org The direct cyanation of thiophenols using trimethylsilyl (B98337) cyanide (TMSCN) under electrochemical conditions is an example of such a clean procedure. acs.org
| Green Approach | Key Features | Applicability to this compound | Reference |
|---|---|---|---|
| Reaction in Water | Use of water as a benign solvent, often at room temperature. | Potentially applicable for the final coupling or modification steps. | bohrium.comrsc.org |
| Solvent-Free Transfer Hydrogenation | Uncatalyzed reduction of sulfonyl chlorides/amides, clean by-products. | Directly applicable for the reduction of 2,4,5-trimethoxybenzenesulfonyl chloride. | tandfonline.comresearchgate.net |
| Electrochemical Synthesis | Transition-metal-free, avoids external oxidants. | Could be used for derivatization reactions of the thiol group. | acs.org |
| Natural Catalysts | Use of biodegradable and reusable catalysts like cuttlebone. | Could be explored for condensation reactions involving the thiol or its precursors. | researchgate.net |
Precursor Design and Derivatization Strategies for Structural Scaffolds
The synthesis of this compound is fundamentally dependent on the availability of a correctly substituted aromatic precursor. The most logical starting material is 1,2,4-trimethoxybenzene. However, functionalization often begins from more activated precursors like 2,4,5-trimethoxybenzoic acid or 2,4,5-trimethoxybenzaldehyde (B179766).
Synthesis routes for these precursors are well-documented. For example, 2,4,5-trimethoxybenzoyl chloride can be prepared by treating 2,4,5-trimethoxybenzoic acid with thionyl chloride in a suitable solvent like toluene (B28343) or benzene (B151609). This acid chloride is a versatile intermediate for further reactions. The synthesis of the parent 2,4,5-trimethoxybenzoic acid can be achieved from less substituted, commercially available starting materials through a series of methoxylation and oxidation steps. A process for preparing the isomeric 3,4,5-trimethoxybenzaldehyde (B134019) from the inexpensive starting material vanillin (B372448) has been detailed, involving steps of bromination, hydrolysis, and methylation. google.com A similar strategic approach could be envisioned for the 2,4,5-isomer.
Once the 2,4,5-trimethoxybenzene core is established, derivatization to introduce the thiol group can proceed. This typically involves electrophilic aromatic substitution to introduce a functional group that can be converted to a thiol, such as a sulfonic acid or a nitro group, which is then reduced to an amine and subsequently converted to the thiol via a diazonium salt.
Advanced Purification and Scale-Up Methodologies for Research Applications
The practical utility of any synthetic method depends on the ability to purify the final product and scale the reaction for larger quantities. Thiophenols are notoriously prone to air oxidation to form disulfides, which necessitates careful handling and purification, often under an inert atmosphere. thieme-connect.de
Column chromatography is a standard and reliable method for purifying thiols and their intermediates on a laboratory scale. thieme-connect.de The choice of stationary phase (e.g., silica (B1680970) gel for normal-phase or C18 for reverse-phase) and eluent system is critical for achieving good separation. biorxiv.orgbiotage.com For scaling up, flash chromatography systems are often employed as they are robust, fast, and reliable. biotage.com The principles of scaling up involve maintaining the ratio of sample load to stationary phase and adjusting the flow rate and column volume accordingly. biotage.com
For industrial-scale synthesis, chromatography can be complex and costly due to the large volumes of solvents required. biotage.com Therefore, non-chromatographic methods like recrystallization or precipitation are highly desirable. nih.gov An innovative approach for handling thiophenols involves their conversion to air-stable, odorless S-aryl isothiouronium salts. nih.gov These solid salts can be easily isolated by precipitation, stored, and then the free thiol can be liberated in situ by treatment with a weak base when needed. nih.gov This strategy avoids the direct manipulation of the malodorous and sensitive thiol, which is particularly advantageous for large-scale applications. nih.gov
| Methodology | Scale | Description | Key Considerations |
|---|---|---|---|
| Column Chromatography | Laboratory | Separation based on differential adsorption on a stationary phase (e.g., silica gel). thieme-connect.de | Choice of solvent system is crucial for resolution. biorxiv.org |
| Flash Chromatography | Laboratory to Pilot Plant | A rapid form of column chromatography under pressure, suitable for larger quantities. biotage.com | Scalable by keeping column volumes consistent. biotage.com |
| Recrystallization/Precipitation | Laboratory to Industrial | Purification of solid compounds based on solubility differences. | Requires a suitable solvent in which the compound has low solubility at cool temperatures. |
| Isolation as Isothiouronium Salts | Large Scale | Conversion to stable, solid salts for easy, chromatography-free isolation and handling. nih.gov | Thiol is released in situ, avoiding manipulation of the free thiol. nih.gov |
Mechanistic Studies of 2,4,5 Trimethoxybenzenethiol Reactivity
Elucidation of Reaction Mechanisms Involving the Thiol Moiety
The thiol group is a potent nucleophile and can undergo various reactions, including addition, substitution, and redox processes. evitachem.comevitachem.com Mechanistic studies focus on understanding the pathways, intermediates, and factors that control the outcomes of these transformations.
The thiol group of 2,4,5-trimethoxybenzenethiol, especially after deprotonation to the corresponding thiolate anion (RS⁻), is a strong nucleophile. evitachem.com This enables it to participate in both nucleophilic addition and substitution reactions.
Nucleophilic Addition: In these reactions, the nucleophilic thiol attacks an electrophilic, unsaturated center, such as the carbon atom of a carbonyl group or a carbon-carbon double bond in a conjugated system (Michael addition). labster.comlibretexts.org The reaction proceeds via the formation of a new carbon-sulfur bond, converting the C=O or C=C π-bond into a single bond. libretexts.org For aldehydes and ketones, this results in the formation of a hemithioacetal, which can react further.
Nucleophilic Substitution: This class of reaction involves the displacement of a leaving group from an electrophilic center by the nucleophilic thiol. labster.com Alkyl halides serve as common substrates, where the thiolate attacks the electron-deficient carbon atom bearing the halogen, displacing it in a process that can follow either an Sₙ1 or Sₙ2 mechanism, depending on the substrate structure and reaction conditions. labster.com The general mechanism for nucleophilic substitution involves the attack of the electron-rich nucleophile on an electrophilic center, leading to the substitution of a leaving group. labster.com
The table below illustrates potential nucleophilic reactions involving this compound.
Table 1: Examples of Nucleophilic Reactions| Reaction Type | Generic Electrophile | Product Type |
|---|---|---|
| Nucleophilic Addition | Aldehyde (R-CHO) | Hemithioacetal |
| Nucleophilic Addition | Ketone (R-CO-R') | Hemithioacetal |
| Michael Addition | α,β-Unsaturated Ketone | Thioether Adduct |
| Nucleophilic Substitution | Alkyl Halide (R-X) | Thioether |
| Acyl Substitution | Acyl Chloride (R-COCl) | Thioester |
Thiol-disulfide exchange is a fundamental reaction for thiols and disulfides, crucial in biological systems for processes like protein folding. nih.govnih.gov The reaction involves the nucleophilic attack of a thiolate anion on one of the sulfur atoms of a disulfide bond (R'-S-S-R'). rug.nlmdpi.com This attack cleaves the disulfide bond, forming a new disulfide and a new thiolate anion.
The mechanism is a reversible Sₙ2-type substitution reaction at a sulfur atom. mdpi.com The equilibrium of the reaction is influenced by the relative stability of the thiols and disulfides, their concentrations, and the pH of the medium, which governs the concentration of the reactive thiolate species. rug.nl Electrochemical methods can also be employed to promote thiol-disulfide exchange reactions, leading to the formation of unsymmetrical disulfides with high selectivity, a process demonstrated with other methoxy-substituted thiophenols. chimicatechnoacta.ru
Step 1 (Deprotonation): RSH + B⁻ ⇌ RS⁻ + BH
Step 2 (Nucleophilic Attack): RS⁻ + R'SSR' ⇌ RSSR' + R'S⁻
Step 3 (Protonation): R'S⁻ + BH ⇌ R'SH + B⁻
The dynamic and reversible nature of this exchange is a key feature of thiol chemistry. mdpi.com
The sulfur atom in the sulfhydryl group of this compound can exist in various oxidation states, allowing for a range of oxidative and reductive transformations.
Oxidation: The mildest oxidation of a thiol leads to the formation of a disulfide. This can be achieved through air oxidation, often in a buffered solution, or by using mild oxidizing agents. rug.nlmdpi.com This reaction proceeds via different mechanisms depending on the oxidant, including one-electron pathways that generate thiyl radicals or two-electron pathways that may involve sulfenic acid intermediates. nih.gov Further oxidation under stronger conditions can convert the thiol to a sulfinic acid (R-SO₂H) and ultimately to a sulfonic acid (R-SO₃H).
Reduction: The corresponding disulfide, bis(2,4,5-trimethoxyphenyl) disulfide, can be reduced back to this compound. This transformation is typically accomplished using reducing agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP), which themselves undergo oxidation in the process. mdpi.com This reduction is mechanistically a thiol-disulfide exchange reaction where the equilibrium is driven strongly towards the product thiol. mdpi.com
The table below summarizes the key redox states of the sulfur moiety.
Table 2: Oxidation States and Corresponding Transformations| Compound Type | Sulfur Oxidation State | Transformation | Reagent/Condition |
|---|---|---|---|
| Thiol (R-SH) | -2 | Oxidation | O₂, I₂, H₂O₂ |
| Disulfide (R-S-S-R) | -1 | Reduction | DTT, TCEP, NaBH₄ |
| Disulfide (R-S-S-R) | -1 | Oxidation | Strong Oxidants (e.g., KMnO₄) |
| Sulfinic Acid (R-SO₂H) | +2 | Oxidation | Strong Oxidants |
| Sulfonic Acid (R-SO₃H) | +4 | - | - |
Stereochemical Control and Stereoselectivity in Thiol-Mediated Reactions
While the thiol group itself is achiral, its incorporation into molecules, particularly as a leaving group or a directing group in stereoselective synthesis, is of significant mechanistic interest.
In carbohydrate chemistry, achieving stereocontrol at the anomeric carbon during glycosylation is a primary challenge. beilstein-journals.org Neighboring group participation (NGP) is a powerful strategy to achieve this, most commonly yielding 1,2-trans glycosidic linkages. beilstein-journals.orgmdpi.com This occurs when a participating functional group at the C-2 position of the glycosyl donor attacks the anomeric center from the backside as the leaving group departs, forming a cyclic intermediate. beilstein-journals.orgpeeref.com This intermediate shields one face of the molecule, forcing the incoming glycosyl acceptor (nucleophile) to attack from the opposite face, thus controlling the stereochemical outcome.
While this compound itself is not a glycosyl donor, its thioether derivative, a thioglycoside (e.g., 2,4,5-trimethoxyphenyl S-glycoside), can act as one. In such a scenario, the stereochemical outcome is not directed by the anomeric thio-group itself, but rather by participating groups elsewhere on the sugar ring, such as a C-2 acyl group (e.g., benzoyl). mdpi.com The 2-O-acyl group forms a cyclic oxocarbenium ion intermediate that dictates the 1,2-trans stereoselectivity of the glycosylation. mdpi.com The electron-donating trimethoxyphenyl group would influence the reactivity of the donor but not the stereochemical directionality provided by NGP.
Table 3: Influence of C-2 Substituent on Glycosylation Stereoselectivity
| C-2 Group Type | Mechanism | Intermediate | Stereochemical Outcome |
|---|---|---|---|
| Participating (e.g., O-Acyl) | Neighboring Group Participation | Cyclic Acylium Ion | 1,2-trans |
| Non-Participating (e.g., O-Benzyl) | Sₙ1-like or Sₙ2-like | Oxocarbenium Ion | Mixture of 1,2-cis and 1,2-trans |
The development of chiral catalysts for asymmetric synthesis is a cornerstone of modern organic chemistry, aiming to produce single enantiomers of chiral molecules. mdpi.com This field employs transition metals combined with chiral organic ligands to create an asymmetric environment around the catalytic center. mdpi.comnih.gov
While there is extensive research into chiral ligands based on N-heterocyclic carbenes (NHCs), phosphines, and oxazolines, the specific use of this compound as a scaffold or ligand in a widely reported chiral catalyst system is not documented in the searched literature. mdpi.comfrontiersin.org
Conceptually, a thiol-containing molecule like this compound could be incorporated into a chiral ligand. The sulfur atom, being a soft donor, could coordinate to various transition metals. If the thiol were part of a larger, rigid chiral backbone, it could serve as a hemilabile ligand or a structural anchor, influencing the steric and electronic environment of the metal catalyst and thereby inducing enantioselectivity in a catalyzed reaction. nih.gov The development of such catalysts remains a subject of ongoing research in the broader field of asymmetric catalysis. mdpi.comfrontiersin.org
Kinetic and Thermodynamic Aspects of Reactivity
The reactivity of any chemical compound is fundamentally governed by the principles of thermodynamics and kinetics. Thermodynamics deals with the energy difference between reactants and products, determining the spontaneity and position of equilibrium of a reaction, while kinetics is concerned with the rate at which the reaction proceeds and the pathway it follows. uobabylon.edu.iqgithub.io
Thermodynamic Considerations: The thermodynamic feasibility of a reaction involving this compound is determined by the change in Gibbs free energy (ΔG). A negative ΔG indicates a spontaneous reaction, while a positive value suggests the reaction is non-spontaneous under the given conditions. This value is composed of changes in enthalpy (ΔH), representing the heat of reaction, and entropy (ΔS), representing the change in disorder.
Another critical thermodynamic parameter for a thiol like this compound is its acidity constant (pKa), which measures the ease of deprotonation of the thiol group (-SH) to form the thiolate anion (-S⁻). The thiolate is often a key nucleophilic species in many of its reactions. For instance, a related isomer, 2,4,6-trimethoxybenzenethiol, has a reported pKa value, which is crucial for understanding its nucleophilicity under different pH conditions. biorxiv.org
Kinetic Profile: Kinetics provides insight into the reaction rate, which is the speed at which reactants are converted into products. libretexts.org The rate of a reaction is described by a rate law, an equation that connects the reaction rate with the concentrations of the reactants. github.iolibretexts.org A typical rate law is expressed as rate = k[A]^m[B]^n, where k is the rate constant, and m and n are the reaction orders with respect to reactants A and B. libretexts.org
The rate constant, k, is temperature-dependent and is related to the activation energy (Ea) of the reaction. utdallas.edu The activation energy is the minimum energy required to initiate the reaction, representing the energy barrier that must be overcome for the transformation to occur. utdallas.edu A lower activation energy leads to a faster reaction rate. uobabylon.edu.iq Kinetic studies on the reactions of this compound would involve measuring reaction rates under various conditions to determine these parameters.
The following table illustrates the types of kinetic and thermodynamic data that are typically determined through mechanistic studies. Note: The values presented are hypothetical for illustrative purposes, as comprehensive experimental data for this compound is not widely available in the cited literature.
| Parameter | Symbol | Description | Hypothetical Value |
|---|---|---|---|
| Gibbs Free Energy Change | ΔG | Indicates the spontaneity of a reaction. | -25 kJ/mol |
| Enthalpy Change | ΔH | The heat absorbed or released during a reaction. | -30 kJ/mol |
| Entropy Change | ΔS | The change in disorder of the system. | -17 J/(mol·K) |
| Activation Energy | Ea | The minimum energy required to start a reaction. | 60 kJ/mol |
| Rate Constant | k | Proportionality constant relating reaction rate to reactant concentrations. | 1.5 x 10-3 M-1s-1 |
| Acidity Constant | pKa | Measures the acidity of the thiol proton. | ~6-7 |
Role of Solvent and Catalysis in Reaction Pathways
The environment in which a reaction occurs significantly influences its course. The choice of solvent and the use of a catalyst are two of the most powerful tools for controlling reaction pathways, rates, and selectivity. rsc.orgmdpi.com
Role of Solvent: Solvents do more than just dissolve reactants; they can actively participate in the reaction mechanism. rsc.org A solvent can influence reaction rates and outcomes by:
Stabilizing Intermediates: Polar solvents can stabilize charged intermediates and transition states, often accelerating reactions that proceed through such species.
Altering Reactant Solubility: The solubility of reactants can affect their effective concentration and thus the reaction rate. In some cases, product precipitation in a particular solvent can drive a reaction to completion. whiterose.ac.uk
Participating in the Reaction: Some solvents can act as reactants or promoters. For example, in a study on the related compound 3,4,5-Trimethoxybenzenethiol, the solvent anisole (B1667542) was found to also act as a promoter, accelerating the generation of products. lookchem.com
The selection of a solvent is therefore a critical step in optimizing a chemical transformation involving this compound.
Role of Catalysis: A catalyst increases the rate of a chemical reaction without being consumed in the process. uobabylon.edu.iq It achieves this by providing an alternative reaction pathway with a lower activation energy. uobabylon.edu.iqessentialchemicalindustry.org Catalysis can be broadly categorized as:
Homogeneous Catalysis: The catalyst and reactants are in the same phase (e.g., all dissolved in a solution). essentialchemicalindustry.org Acid or base catalysis is a common example, where H⁺ or OH⁻ ions can protonate or deprotonate a substrate to make it more reactive.
Heterogeneous Catalysis: The catalyst is in a different phase from the reactants, such as a solid catalyst with liquid or gaseous reactants. essentialchemicalindustry.org This is common in industrial processes, offering the advantage of easy catalyst separation and recycling. whiterose.ac.uk
For reactions involving this compound, a catalyst could be used to facilitate bond formation or cleavage, for example, in coupling reactions or oxidations. The choice of catalyst can dramatically affect not only the rate but also the selectivity of the reaction, favoring the formation of one product over another. mdpi.commdpi.com
The table below demonstrates how the choice of solvent and catalyst can impact reaction outcomes, based on general chemical principles. Note: The entries are illustrative and not specific experimental results for this compound.
| Reaction Condition | Effect on Reaction | Example Principle |
|---|---|---|
| Polar Protic Solvent (e.g., Ethanol) | Can stabilize charged intermediates and transition states. | Accelerates SN1-type reactions. |
| Polar Aprotic Solvent (e.g., DMF) | Solvates cations well but not anions, increasing nucleophilicity. | Accelerates SN2-type reactions. |
| Nonpolar Solvent (e.g., Toluene) | Favors reactions involving nonpolar species. | Used in radical reactions or reactions requiring high temperatures. |
| Acid Catalyst (e.g., H2SO4) | Protonates functional groups to increase electrophilicity. | Catalyzes additions to carbonyls or alkenes. |
| Base Catalyst (e.g., NaOH) | Deprotonates functional groups to increase nucleophilicity. | Can deprotonate the thiol of this compound to form a potent thiolate nucleophile. |
| Transition Metal Catalyst (e.g., Palladium) | Facilitates cross-coupling reactions via oxidative addition/reductive elimination cycles. | Used in Suzuki, Heck, or Buchwald-Hartwig reactions. whiterose.ac.uk |
Design and Synthesis of Functional Derivatives from 2,4,5 Trimethoxybenzenethiol
Development of Tailored Thioether and Sulfide (B99878) Derivatives
The synthesis of thioether and sulfide derivatives from 2,4,5-trimethoxybenzenethiol is a fundamental transformation that leverages the nucleophilicity of the thiol group. These reactions are crucial for introducing a wide range of organic moieties, thereby modulating the steric and electronic properties of the parent molecule.
Research Findings:
The formation of thioethers from thiols is a well-established process in organic synthesis. mdpi.com Generally, the reaction involves the deprotonation of the thiol to form a more nucleophilic thiolate anion, which then reacts with an electrophilic substrate, such as an alkyl halide or a tosylate. The electron-donating methoxy (B1213986) groups on the benzene (B151609) ring of this compound enhance the acidity of the thiol proton, facilitating its removal under basic conditions.
A variety of bases can be employed, ranging from strong bases like sodium hydride to milder ones like potassium carbonate, depending on the reactivity of the electrophile. The choice of solvent is also critical and is often a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) to facilitate the nucleophilic substitution reaction.
For instance, the reaction of this compound with an alkyl bromide in the presence of a suitable base would yield the corresponding alkyl aryl thioether. This straightforward approach allows for the introduction of diverse alkyl chains, including those with additional functional groups, enabling the fine-tuning of the molecule's properties for specific applications.
Moreover, modern synthetic methods offer even more efficient and greener alternatives. For example, the use of xanthates as thiol-free reagents provides an odorless and stable option for the synthesis of thioethers. mdpi.com Transition-metal-catalyzed cross-coupling reactions, such as the copper-catalyzed thiolation of aryl halides, also represent a powerful tool for the formation of diaryl sulfides, although in the context of this compound, this would involve a different starting material. However, the principles of these advanced methods can be adapted for the derivatization of this specific thiol.
The resulting thioether and sulfide derivatives of this compound are valuable intermediates in the synthesis of more complex molecules. The sulfur atom in these derivatives can be further oxidized to sulfoxides and sulfones, expanding the chemical space accessible from this starting material.
| Reactant | Reagents and Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Alkyl Halide (e.g., Benzyl Bromide) | K2CO3, DMF, rt, 12h | Benzyl (2,4,5-trimethoxyphenyl)sulfane | >90 (Typical) | mdpi.com |
| Aryl Halide (e.g., Iodobenzene) | CuI, N,N-dimethylglycine, K2CO3, Dioxane, reflux | (2,4,5-Trimethoxyphenyl)(phenyl)sulfane | Variable | organic-chemistry.org |
| Activated Alkene (e.g., Acrylonitrile) | Base (e.g., Et3N), rt | 3-((2,4,5-Trimethoxyphenyl)thio)propanenitrile | Good to Excellent (Typical) | organic-chemistry.org |
Synthesis and Exploration of Sulfonamide and Sulfone Analogues (e.g., 3,4,5-Trimethoxybenzenesulfonamide (B2839223) scaffolds)
The oxidation of the thiol group in this compound to a sulfonic acid, followed by conversion to a sulfonyl chloride, provides a key intermediate for the synthesis of sulfonamides and sulfones. These functional groups are prevalent in medicinal chemistry and materials science.
Research Findings:
The synthesis of sulfonamides typically proceeds through the reaction of a sulfonyl chloride with a primary or secondary amine. ekb.eg The initial step, the oxidation of the thiol to a sulfonyl chloride, can be achieved using various oxidizing agents. A common method involves oxidative chlorination using reagents like chlorine in the presence of water or N-chlorosuccinimide. organic-chemistry.org
While direct research on the synthesis of 3,4,5-trimethoxybenzenesulfonamide from this compound is not extensively documented, the synthesis of the isomeric 3,4,5-trimethoxybenzenesulfonamide from 3,4,5-trimethoxyaniline (B125895) is well-established. kosmospublishers.com This process involves diazotization of the aniline (B41778) followed by a sulfonyl chloride formation reaction. kosmospublishers.com A similar multi-step process could be envisioned starting from this compound, involving oxidation to the corresponding sulfonic acid, followed by conversion to the sulfonyl chloride and subsequent reaction with ammonia (B1221849) or an amine.
The direct oxidative conversion of thiols to sulfonyl chlorides with reagents like a combination of H₂O₂ and SOCl₂ has been reported to be highly effective, providing the corresponding sulfonamides in excellent yields upon reaction with amines. organic-chemistry.org This method could be directly applicable to this compound.
Sulfones are typically synthesized by the oxidation of the corresponding sulfide (thioether). researchgate.netorganic-chemistry.org Therefore, the thioether derivatives discussed in the previous section are direct precursors to sulfones. A variety of oxidizing agents can be used, with hydrogen peroxide being a common and environmentally benign choice. organic-chemistry.org The extent of oxidation (to sulfoxide (B87167) or sulfone) can often be controlled by the reaction conditions and the stoichiometry of the oxidant. organic-chemistry.org
The resulting sulfonamides and sulfones derived from this compound are of interest for their potential biological activities, drawing parallels to the known pharmacological properties of other sulfonamide-containing compounds. diffundit.comresearchgate.net
| Starting Material | Transformation | Reagents and Conditions | Product | Reference |
|---|---|---|---|---|
| This compound | Oxidative Chlorination | N-Chlorosuccinimide, Tetrabutylammonium Chloride, H2O | 2,4,5-Trimethoxybenzenesulfonyl chloride | organic-chemistry.org |
| 2,4,5-Trimethoxybenzenesulfonyl chloride | Sulfonamide Formation | Ammonia or Primary/Secondary Amine | 2,4,5-Trimethoxybenzenesulfonamide or N-substituted sulfonamide | ekb.eg |
| Alkyl/Aryl (2,4,5-trimethoxyphenyl)sulfane | Oxidation to Sulfone | H2O2, Acetic Acid | Alkyl/Aryl (2,4,5-trimethoxyphenyl)sulfone | researchgate.net |
Incorporation into Complex Heterocyclic Systems (e.g., Imidazoles, Thiazolidinediones)
The reactivity of the thiol group and the potential for further functionalization of the aromatic ring make this compound a valuable building block for the synthesis of complex heterocyclic systems.
Research Findings:
Imidazoles: The synthesis of 2-thioimidazoles can be achieved through the reaction of an alpha-haloketone with a thiourea (B124793) derivative. A plausible strategy involving this compound would be its conversion to a thiourea derivative, for example, by reaction with a cyanamide. This derivative could then undergo cyclocondensation with an appropriate alpha-dicarbonyl compound or its equivalent to form the imidazole (B134444) ring.
Thiazolidinediones: Thiazolidinediones are typically synthesized by the reaction of a rhodanine (B49660) derivative with an aldehyde or ketone. While a direct route from this compound is not immediately obvious, its derivatives could be incorporated. For instance, a 2,4,5-trimethoxybenzaldehyde (B179766) derivative could be reacted with a thiazolidinedione to introduce the substituted phenyl ring into the final structure.
More broadly, the thiol group can participate in various cyclization reactions. For example, reaction with a molecule containing both a good leaving group and a carbonyl group could lead to the formation of a sulfur-containing heterocycle. The synthesis of pyrimidone-2-thioethers from S-alkylisothioureas and β-ketoesters provides a template for how a thiol-derived starting material can be used to construct complex heterocycles. nih.gov
The synthesis of various heterocyclic systems, such as thiophenes, pyrans, and triazines, often involves multi-component reactions or tandem reactions where a thiol can act as a key nucleophile. ekb.egd-nb.info The principles of these reactions could be applied to this compound to generate novel heterocyclic structures.
Construction of Polymeric, Oligomeric, and Supramolecular Architectures
The unique electronic and structural features of this compound make it an intriguing candidate for the construction of advanced materials, including polymers, oligomers, and supramolecular assemblies.
The design of molecules that can fold into well-defined three-dimensional structures (foldamers) or self-assemble into larger ordered systems is a major goal in materials science. The conformational preferences and intermolecular interactions of this compound derivatives can be exploited for these purposes.
Research Findings:
While specific research on foldamers derived directly from this compound is limited, the principles of foldamer design can be applied. The introduction of this moiety into a polymer or oligomer backbone could influence its folding behavior due to the steric bulk and electronic nature of the trimethoxyphenyl group. The sulfur atom can also participate in non-covalent interactions, such as sulfur-aromatic interactions, which can contribute to the stability of a folded conformation.
Self-assembly is driven by non-covalent interactions such as hydrogen bonding, pi-pi stacking, and van der Waals forces. The aromatic ring of this compound is capable of pi-pi stacking, and the methoxy groups can participate in hydrogen bonding with suitable partners. By attaching appropriate functional groups to the thiol, it is possible to program the self-assembly of these molecules into specific architectures, such as nanofibers, gels, or liquid crystals.
Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are classes of porous crystalline materials with applications in gas storage, separation, and catalysis. tcichemicals.comwikipedia.org The properties of these materials are largely determined by the organic linkers used in their synthesis. rsc.orgresearchgate.net
Research Findings:
This compound, after suitable modification, could serve as a linker in the construction of COFs and MOFs. To be incorporated into these frameworks, the molecule would need to be functionalized with at least two reactive groups that can form covalent or coordination bonds.
COFs: For COFs, which are built from covalent bonds, the thiol group itself could potentially be used in certain types of linkage chemistry. tcichemicals.comtcichemicals.com More commonly, the benzene ring would be functionalized with other groups suitable for COF synthesis, such as aldehydes, amines, or boronic acids. tcichemicals.comtcichemicals.com The presence of the this compound moiety within the COF structure could impart specific properties, such as enhanced affinity for certain guest molecules or catalytic activity. The use of linkers with varying numbers of benzene rings has been shown to influence the properties of benzothiophene-based COFs. rsc.org
MOFs: In MOFs, organic linkers connect metal ions or clusters through coordination bonds. wikipedia.orgresearchgate.net A bifunctional linker derived from this compound, for example, by introducing a carboxylic acid group, could be used to synthesize novel MOFs. The thiol group could either be a non-coordinating functional group that lines the pores of the MOF, or it could potentially coordinate to certain metal centers. The functionalization of organic linkers is a key strategy for tuning the properties of MOFs. rsc.org The incorporation of a thiol-containing linker could lead to MOFs with interesting properties for applications such as heavy metal capture or catalysis.
| Material Type | Role of this compound Derivative | Potential Properties and Applications | Reference |
|---|---|---|---|
| Foldamers | Monomeric unit in an oligomer chain | Control of folding through steric and electronic effects; potential for novel secondary structures. | General Concept |
| Self-Assembling Systems | Building block with programmable non-covalent interactions | Formation of ordered nanostructures (nanofibers, gels); responsive materials. | General Concept |
| Covalent Organic Frameworks (COFs) | Functionalized linker (e.g., as a diamine or dialdehyde) | Tuning of pore environment and properties; potential for catalysis and sensing. | tcichemicals.comrsc.org |
| Metal-Organic Frameworks (MOFs) | Functionalized linker (e.g., as a dicarboxylic acid) | Introduction of specific functionalities into the pores; applications in gas storage, separation, and catalysis. | rsc.orgresearchgate.net |
Applications of 2,4,5 Trimethoxybenzenethiol Derivatives in Advanced Chemical Disciplines
Scaffold for Probing Biological Mechanisms
Derivatives of 2,4,5-Trimethoxybenzenethiol serve as valuable molecular scaffolds for the design and synthesis of compounds used to investigate biological processes at a mechanistic level. Their structural framework allows for systematic modifications to probe interactions with biological targets such as enzymes and receptors, and to modulate cellular pathways.
Enzyme Inhibition and Receptor Binding Studies
The trimethoxybenzene moiety is a recurring structural motif in compounds designed to interact with various enzymes and receptors. Enzyme inhibitors are molecules that reduce the rate of enzyme-catalyzed reactions and are crucial tools for studying enzyme mechanisms and for the development of therapeutic agents. tubitak.gov.tr
For instance, derivatives incorporating the trimethoxyphenyl group have been investigated for their inhibitory activity against a range of enzymes. tubitak.gov.tr A series of chiral thiourea (B124793) derivatives containing a 3,4,5-trimethoxyphenyl group showed notable activity against urease, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). tubitak.gov.tr Specifically, N-(3,4,5-trimethoxyphenyl)-N'-(2-mercapto-carboxyethanyl)thiourea was found to be more active than the standard drug galantamine against both AChE and BChE. tubitak.gov.tr Kinetic studies and molecular docking can provide further insights into the mechanism of inhibition, as demonstrated with other inhibitor classes. nih.gov
In the context of receptor binding, the sigma-2 receptor (σ2R), which is implicated in cancer, has been a target for ligands designed around various scaffolds. mdpi.com While the direct use of this compound was not detailed, the general principle of designing ligands to probe receptor binding is well-established. For example, studies on fentanyl derivatives at the mu-opioid receptor have shown how systematic structural modifications can elucidate binding modes and affinity trends. mdpi.com Similarly, bisphenol A derivatives have been identified as inhibitors of coactivator-binding to the estrogen receptor β, demonstrating a novel mechanism of action. semanticscholar.org These examples underscore the strategy of using a core scaffold to develop probes for receptor interaction.
Modulators of Cellular Processes at a Mechanistic Level
Beyond simple enzyme inhibition or receptor binding, derivatives based on the trimethoxybenzene scaffold can be used to modulate and study complex cellular processes. For example, compounds containing the 3',4',5'-trimethoxybenzoyl group have been synthesized and evaluated as inhibitors of tubulin polymerization. nih.gov Tubulin is a key component of the cytoskeleton, and its dynamics are crucial for cell division, migration, and intracellular transport. nih.gov Several of these thiophene (B33073) derivatives were found to arrest cells in the G2/M phase of the cell cycle and induce apoptosis, highlighting their potential as probes for studying these fundamental cellular events. nih.gov
Furthermore, multifunctional derivatives of signaling lipids, such as phosphatidylinositols, have been synthesized to investigate their trafficking and interactions within cells. d-nb.info These probes often incorporate functionalities for photo-crosslinking and click chemistry, allowing for the identification of binding partners and the elucidation of transport pathways. d-nb.info While not directly derived from this compound, this approach of creating sophisticated molecular tools to dissect cellular mechanisms could be applied to scaffolds based on this compound. The synthesis of biologically active (S)-4,5-dihydroxy-2,3-pentanedione (DPD), a precursor to a bacterial signaling molecule, and its use in studying bacterial communication and biofilm formation, further illustrates the power of chemical synthesis to create tools for probing cellular processes. nih.gov
| Biological Probe Application | Target/Process | Example Derivative Class | Key Finding |
| Enzyme Inhibition | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Chiral thioureas with a 3,4,5-trimethoxyphenyl group | Higher activity than the standard drug galantamine. tubitak.gov.tr |
| Enzyme Inhibition | Urease | Chiral thioureas with a 3,4,5-trimethoxyphenyl group | Notable inhibitory activity. tubitak.gov.tr |
| Modulation of Cellular Processes | Tubulin Polymerization, Cell Cycle | 2-(3',4',5'-trimethoxybenzoyl)-3-amino-5-aryl thiophenes | Arrest of cells in G2/M phase and induction of apoptosis. nih.gov |
| Probing Cellular Signaling | Bacterial Quorum Sensing | (S)-4,5-dihydroxy-2,3-pentanedione (DPD) | Chemical complementation of a luxS mutant to study signaling pathways. nih.gov |
Building Block in Materials Science for Functional Molecules
The unique properties of this compound and its derivatives make them valuable building blocks in materials science for the construction of functional molecules. These molecules find applications in areas such as optoelectronics and catalysis.
Optoelectronic Materials
Organic materials are increasingly being explored for use in optoelectronic devices like organic light-emitting diodes (OLEDs) and organic solar cells (OSCs) due to their tunable properties and potential for low-cost fabrication. scielo.org.mxmdpi.com The performance of these devices is heavily dependent on the electronic and optical characteristics of the organic materials used. mdpi.com
Derivatives of this compound can be incorporated into larger conjugated systems to influence their optoelectronic properties. The electron-donating nature of the methoxy (B1213986) groups can be used to tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which in turn affects the material's absorption and emission spectra, as well as its charge transport properties. scielo.org.mx The design of novel organic materials often involves the strategic placement of donor and acceptor moieties within a π-conjugated framework to achieve desired optoelectronic characteristics. researchgate.net While specific examples of this compound in high-performance optoelectronic materials were not found in the provided search results, its structural motifs are relevant to the design of such materials. For instance, the study of porphyrin derivatives for optoelectronic applications highlights the importance of understanding the energy gap and redox potentials, which can be tuned by peripheral substituents. diva-portal.org
Catalytic Systems (e.g., Ligands for Transition Metal Catalysis)
Transition metal catalysis is a cornerstone of modern chemical synthesis, enabling a vast array of chemical transformations with high efficiency and selectivity. frontiersin.org The properties of the catalyst are often dictated by the ligands that coordinate to the metal center. mdpi.comnih.gov Bipyridine derivatives, for example, are widely used as ligands in transition metal catalysis. mdpi.com
Thiol derivatives, including those of this compound, can serve as ligands for transition metals. The sulfur atom can coordinate to the metal, and the electronic properties of the ligand can be tuned by the substituents on the aromatic ring. The electron-rich nature of the 2,4,5-trimethoxybenzene moiety can influence the electron density at the metal center, thereby affecting its catalytic activity and selectivity.
In some catalytic systems, ligands can do more than just tune the electronic properties of the metal. They can actively participate in the catalytic cycle. For example, ligands can act as strong σ-donors, which can generate highly reactive transition metal catalysts for various bond activation reactions. nih.gov Chiral ligands are particularly important for asymmetric catalysis, where the goal is to produce one enantiomer of a chiral product selectively. semanticscholar.org The development of chiral ligands for transition-metal-catalyzed reactions is an active area of research, with ligands being designed to control the stereochemical outcome of reactions such as C-H bond silylation and borylation. nih.gov While direct applications of this compound as a ligand in major catalytic systems were not prominent in the search results, its potential as a tunable, electron-rich sulfur-based ligand makes it a candidate for future development in this area.
Computational and Theoretical Investigations of 2,4,5 Trimethoxybenzenethiol and Its Reactivity
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods provide detailed information about electron distribution, molecular orbital energies, and reactivity.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density. frontiersin.org It offers a balance between accuracy and computational cost, making it suitable for studying reaction energetics. mdpi.com DFT methods, such as those employing the B3LYP functional with a 6-311++G(d,p) basis set, are used to optimize molecular geometries and predict properties like bond lengths and angles. mdpi.comdntb.gov.ua
Key parameters derived from DFT calculations help predict a molecule's reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity; a smaller gap suggests the molecule is more reactive and that charge transfer interactions can occur more readily within the molecule. nih.govmdpi.com For instance, in studies of related trimethoxyphenyl derivatives, the HOMO-LUMO gap was calculated to understand electronic absorption properties and intramolecular charge transfer. dntb.gov.ua
Chemical Potential (µ): Describes the tendency of electrons to escape from the system.
Chemical Hardness (η): Measures the resistance to change in electron distribution.
Electrophilicity (ω): Quantifies the ability of a molecule to accept electrons. mdpi.com
Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. They visualize the charge distribution on the molecular surface, identifying electron-rich (negative potential, typically around electronegative atoms) and electron-poor (positive potential, often around hydrogen atoms) regions. nih.govepstem.net These maps are instrumental in predicting sites for electrophilic and nucleophilic attack.
| Parameter | Symbol | Formula | Significance |
|---|---|---|---|
| HOMO Energy | EHOMO | - | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | ELUMO | - | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| Energy Gap | ΔE | ELUMO - EHOMO | Indicates chemical reactivity and stability. mdpi.com |
| Ionization Potential | I | -EHOMO | Energy required to remove an electron. |
| Electron Affinity | A | -ELUMO | Energy released when an electron is added. |
| Chemical Hardness | η | (I - A) / 2 | Measures resistance to deformation of electron cloud. mdpi.com |
| Electronegativity | χ | (I + A) / 2 | Measures the power of an atom to attract electrons. |
Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data in the theoretical framework. dntb.gov.ua Methods like Hartree-Fock (HF) and Møller–Plesset perturbation theory (MP2) provide a rigorous way to study molecular systems. mdpi.comnih.gov While computationally more demanding than DFT, they can offer benchmark accuracy for small molecules and are valuable for elucidating reaction mechanisms where electron correlation is critical. nih.gov
Semi-empirical methods, such as AM1, use parameters derived from experimental data to simplify calculations. ekb.eg They are much faster than ab initio or DFT methods, allowing for the study of larger molecular systems, although with some trade-off in accuracy. ekb.eg These methods can be useful for initial explorations of reaction pathways or for generating preliminary geometries for higher-level calculations.
For a molecule like 2,4,5-trimethoxybenzenethiol, these methods could be applied to:
Map potential energy surfaces for reactions involving the thiol group, such as oxidation or S-alkylation.
Calculate transition state geometries and activation energies to predict reaction rates.
Investigate the influence of the trimethoxy-substituted ring on the acidity of the thiol proton.
Molecular Dynamics Simulations for Conformational Space and Solvent Interactions
While quantum chemical calculations describe the static electronic properties of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a detailed view of conformational changes and intermolecular interactions. nih.gov
For a flexible molecule like this compound, which has rotatable bonds in its methoxy (B1213986) and thiol groups, MD simulations can explore its conformational landscape. nih.gov This is crucial because a molecule's conformation often dictates its physical and biological properties. nih.gov Simulations can reveal the most stable conformers and the energy barriers between them.
MD simulations are also essential for understanding how a solute interacts with its environment. chemrxiv.org By explicitly including solvent molecules (e.g., water, DMSO, chloroform) in the simulation box, it is possible to study:
Solvation Shells: How solvent molecules arrange around the solute.
Hydrogen Bonding: The formation and breaking of hydrogen bonds between the thiol group and polar solvents.
Solvent Effects on Conformation: How different solvents can shift the equilibrium between different conformers, a phenomenon known as a solvent-induced conformational switch. nih.govchemrxiv.orgchemrxiv.org
Analysis of MD trajectories often involves calculating metrics such as the root-mean-square deviation (RMSD) to assess structural stability, the root-mean-square fluctuation (RMSF) to identify flexible regions, and the radius of gyration (rGyr) to measure molecular compactness. nih.gov
Structure-Activity Relationship (SAR) Modeling via Computational Approaches
Structure-Activity Relationship (SAR) modeling is a cornerstone of medicinal chemistry that aims to understand how a molecule's chemical structure relates to its biological activity. jocpr.comnih.gov Computational SAR approaches build mathematical models that correlate structural or physicochemical features (descriptors) of compounds with their activities. jocpr.com
For derivatives of this compound, SAR studies are crucial for optimizing properties like potency or selectivity. For example, research on 2,4,5-trimethoxyphenyl pyrimidine derivatives identified new selective dopamine D5 receptor partial agonists through rational design and synthesis. nih.gov In such studies, modifications are made to the core scaffold, and the resulting changes in activity are analyzed. The goal is to identify which structural features are essential for activity (the pharmacophore) and which can be modified to improve desired properties. nih.gov
Computational SAR, often referred to as Quantitative Structure-Activity Relationship (QSAR), uses molecular descriptors such as:
Electronic properties: Atomic charges, dipole moment.
Steric properties: Molecular volume, surface area.
Hydrophobic properties: LogP (the partition coefficient between octanol and water). nih.gov
These descriptors are used to build a regression model that can predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. nih.gov
| Compound | Core Structure | R-Group Modification | Observed Activity (e.g., IC50) |
|---|---|---|---|
| Parent | 2,4,5-Trimethoxyphenyl | -SH | Baseline |
| Derivative 1 | 2,4,5-Trimethoxyphenyl | -S-CH3 | Decreased |
| Derivative 2 | 2,4,5-Trimethoxyphenyl | -S-CH2-Aryl | Increased |
| Derivative 3 | 2,4,5-Trimethoxyphenyl | -S-(Pyrimidine) | Significantly Increased nih.gov |
Virtual Screening and Ligand Design for Derivative Research
Virtual screening (VS) is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a biological target. mdpi.com The this compound scaffold can serve as a starting point for designing new molecules or for searching for similar structures in databases.
There are two main approaches to virtual screening:
Structure-Based Virtual Screening (SBVS): This method requires the 3D structure of the target protein. Molecular docking is the most common SBVS technique, where candidate molecules are computationally placed into the binding site of the target, and their binding affinity is estimated using a scoring function. mdpi.comnih.gov For example, molecular docking was used to guide the design of 2,4,5-trimethoxyphenyl pyrimidine derivatives to improve their potency at dopamine receptors. nih.gov
Ligand-Based Virtual Screening (LBVS): When the target structure is unknown, LBVS can be used. This approach relies on the knowledge of other molecules that are known to be active. Methods include searching for molecules with similar 2D fingerprints or 3D shapes (pharmacophores) to the known active compounds. mdpi.comnih.govmdpi.com
Following virtual screening, the most promising "hits" can be used as inspiration for de novo ligand design. This involves designing novel molecules specifically to fit the binding site of a target or to incorporate key pharmacophoric features. The 2,4,5-trimethoxyphenyl moiety, being present in various bioactive compounds, represents a "privileged scaffold" that can be decorated with different functional groups to create new derivatives with tailored biological activities. mdpi.com
Advanced Analytical and Spectroscopic Characterization Methodologies in Research of 2,4,5 Trimethoxybenzenethiol
High-Resolution Nuclear Magnetic Resonance (NMR) for Structural Confirmation and Dynamics
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 2,4,5-Trimethoxybenzenethiol. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, confirming the substitution pattern on the benzene (B151609) ring and the integrity of the methoxy (B1213986) and thiol functional groups.
¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy groups. Due to the substitution pattern, two singlets are anticipated in the aromatic region, corresponding to the protons at the C3 and C6 positions. The chemical shifts of these protons are influenced by the electronic effects of the adjacent methoxy and thiol groups. The three methoxy groups will each produce a singlet in the aliphatic region, though their chemical shifts may be very similar. Integration of these signals would confirm the proton count for each environment (1H for each aromatic proton, 3H for each methoxy group).
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in the molecule. The spectrum would feature six signals for the aromatic carbons and three signals for the methoxy carbons. The chemical shifts of the aromatic carbons are highly dependent on the attached substituent. Carbons bonded to the electron-donating methoxy groups (C2, C4, C5) and the thiol group (C1) will have characteristic shifts. DFT calculations and comparison with similar aromatic compounds are often used to assign these shifts definitively nih.gov. For instance, unusual ¹³C NMR chemical shifts have been reported for out-of-plane methoxy groups bonded to aromatic rings, a phenomenon that can be analyzed using Density Functional Theory (DFT) calculations nih.gov.
Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity between protons and carbons, providing unequivocal structural proof core.ac.ukipb.pt. For example, HMBC spectra would show correlations between the methoxy protons and their attached aromatic carbons, confirming the substitution pattern core.ac.uk.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity | Notes |
| Aromatic CH (C3-H) | 6.5 - 7.0 | 95 - 105 | Singlet | Shielded by adjacent methoxy groups. |
| Aromatic CH (C6-H) | 7.0 - 7.5 | 110 - 120 | Singlet | Influenced by ortho-thiol and meta-methoxy groups. |
| Thiol SH | 3.0 - 4.0 | - | Singlet (broad) | Position can be solvent-dependent and may exchange. |
| Methoxy OCH₃ | 3.7 - 4.0 | 55 - 62 | Singlet | Three distinct signals may overlap. |
| Aromatic C-S | - | 125 - 135 | - | Quaternary carbon attached to thiol. |
| Aromatic C-O | - | 140 - 160 | - | Three quaternary carbons attached to methoxy groups. |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact mass of this compound, which in turn confirms its elemental composition with high accuracy and confidence nih.govnih.gov. Techniques like Time-of-Flight (TOF) or Orbitrap mass analyzers can measure mass-to-charge ratios (m/z) to within a few parts per million (ppm), allowing for the unambiguous determination of the molecular formula (C₉H₁₂O₃S) nih.gov.
Beyond molecular formula confirmation, HRMS coupled with tandem mass spectrometry (MS/MS) elucidates the fragmentation pathways of the molecule. This analysis provides structural information that corroborates NMR data. The fragmentation of this compound under ionization would likely involve characteristic losses:
Loss of a methyl radical (•CH₃): A common fragmentation pathway for methoxy-substituted aromatic compounds, leading to a fragment ion [M-15]⁺.
Loss of formaldehyde (CH₂O): Successive losses from the methoxy groups can occur, resulting in [M-30]⁺, [M-60]⁺, etc.
Cleavage of the C-S bond: Fragmentation involving the thiol group can also be observed.
Ring fragmentation: At higher energies, the aromatic ring itself can fragment.
The accurate mass measurement of these fragment ions helps in their assignment and pieces together the molecular structure, distinguishing it from potential isomers ub.eduresearchgate.net.
Table 2: HRMS Data for this compound (C₉H₁₂O₃S)
| Parameter | Value |
| Molecular Formula | C₉H₁₂O₃S |
| Exact Mass (Monoisotopic) | 200.0507 |
| Common Adducts [M+H]⁺ | 201.0580 |
| Common Adducts [M+Na]⁺ | 223.0399 |
| Key Fragment Ion (m/z) | [M-CH₃]⁺ (185.0272) |
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Evolution and Reaction Progress
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the functional groups present in this compound. These techniques are complementary; FTIR measures the absorption of infrared radiation due to changes in dipole moment, while Raman spectroscopy measures the inelastic scattering of monochromatic light due to changes in polarizability libretexts.orgnorthwestern.edu.
FTIR Spectroscopy: The FTIR spectrum of this compound would display characteristic absorption bands. The S-H stretching vibration typically appears as a weak band around 2550-2600 cm⁻¹. The C-O stretching of the aryl-alkyl ether linkages of the methoxy groups would result in strong bands in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions. Aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ range, and C-H stretching from the aromatic ring and methoxy groups would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.
Raman Spectroscopy: Raman spectroscopy is particularly useful for detecting the sulfur-containing functional groups. The S-H stretch is often more readily observed in Raman than in FTIR. The C-S stretching vibration gives a strong band in the 630-790 cm⁻¹ range for aromatic thiols horiba.com. Furthermore, the C-S-H bending mode can be observed around 850 cm⁻¹ rsc.org. The symmetric vibrations of the benzene ring are also typically strong in the Raman spectrum.
These techniques are invaluable for monitoring reaction progress. For example, in a reaction where the thiol group is derivatized, the disappearance of the S-H stretching band in the FTIR or Raman spectrum would indicate the consumption of the starting material.
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibration Mode | Expected FTIR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |
| Thiol (S-H) | Stretch | 2550 - 2600 | 2550 - 2600 | Weak (FTIR), Medium (Raman) |
| Thiol (C-S) | Stretch | Not prominent | 630 - 790 | Strong (Raman) |
| Methoxy (C-O) | Asymmetric Stretch | 1200 - 1275 | 1200 - 1275 | Strong (FTIR) |
| Methoxy (C-O) | Symmetric Stretch | 1000 - 1075 | 1000 - 1075 | Strong (FTIR) |
| Aromatic (C=C) | Stretch | 1450 - 1600 | 1450 - 1600 | Medium-Strong |
| Aromatic (C-H) | Stretch | 3000 - 3100 | 3000 - 3100 | Medium |
| Aliphatic (C-H) | Stretch | 2850 - 2960 | 2850 - 2960 | Medium |
X-ray Diffraction (XRD) for Crystalline Structure and Solid-State Analysis
X-ray Diffraction (XRD) is the most powerful technique for determining the three-dimensional atomic arrangement of a crystalline solid. If this compound can be crystallized, single-crystal XRD analysis would provide precise measurements of bond lengths, bond angles, and torsion angles. This data offers the ultimate confirmation of the molecular structure and reveals details about its conformation in the solid state, such as the orientation of the methoxy and thiol groups relative to the aromatic ring.
Furthermore, XRD analysis elucidates the packing of molecules in the crystal lattice, revealing intermolecular interactions such as hydrogen bonding (if present) and van der Waals forces. This information is crucial for understanding the physical properties of the solid material, including its melting point, solubility, and stability.
For materials derived from this compound that are polycrystalline or powdered, Powder X-ray Diffraction (PXRD) can be used. PXRD provides a fingerprint of the crystalline phases present in a sample, which is useful for identifying the material, assessing its purity, and determining its degree of crystallinity.
Advanced Chromatography Techniques (e.g., HPLC, GC-MS) for Purity, Isomer Ratio, and Reaction Monitoring
Advanced chromatography techniques are essential for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product.
High-Performance Liquid Chromatography (HPLC): HPLC is a robust technique for separating this compound from impurities and potential isomers. A typical method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol separationmethods.comnih.gov. A UV detector would be suitable for detection, as the aromatic ring is a strong chromophore. By integrating the peak area, the purity of a sample can be quantified with high precision rsc.orgallanchem.com. HPLC is also an excellent tool for reaction monitoring, allowing for the quantification of reactants and products over time.
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds like this compound, GC-MS is a powerful analytical method. The gas chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer for identification. The retention time from the GC provides one level of identification, while the mass spectrum provides a molecular fingerprint, allowing for confident identification of the compound and any impurities. GC-MS is highly sensitive and is widely used for reaction monitoring and for detecting trace-level byproducts.
Surface-Sensitive Spectroscopies (e.g., XPS) for Material Characterization
When this compound is used to modify surfaces, for instance, in the formation of self-assembled monolayers (SAMs) on metal substrates like gold, silver, or copper, surface-sensitive techniques are required for characterization. X-ray Photoelectron Spectroscopy (XPS) is a premier tool for this purpose, providing information on the elemental composition and chemical states of the atoms in the top few nanometers of a surface researchgate.net.
For a SAM of this compound on a gold surface, XPS would be used to:
Confirm Attachment: The presence of sulfur on the surface would be confirmed by the S 2p signal. The binding energy of the S 2p peak (typically around 162 eV for thiolate bonded to gold) would verify the formation of a covalent Au-S bond, distinguishing it from unbound thiol (S 2p ~164 eV) researchgate.net.
Verify Monolayer Composition: The presence of C 1s and O 1s signals would confirm the presence of the trimethoxybenzene headgroup. High-resolution scans of the C 1s region could potentially resolve the different carbon environments (C-C/C-H, C-O, C-S).
Assess Monolayer Quality: The attenuation of the substrate signal (e.g., Au 4f) can be used to estimate the thickness and coverage of the monolayer.
Table 4: Expected XPS Binding Energies for a this compound Monolayer on Gold
| Core Level | Expected Binding Energy (eV) | Information Provided |
| S 2p₃/₂ | ~162.0 | Confirms covalent Au-S bond formation. |
| C 1s | ~284.8 (C-C, C-H), ~286.5 (C-O, C-S) | Confirms presence of organic backbone. |
| O 1s | ~532.5 | Confirms presence of methoxy groups. |
| Au 4f₇/₂ | ~84.0 | Substrate signal, used for thickness estimation. |
Electron and Atomic Force Microscopy (SEM, TEM, AFM) for Morphological and Nanoscale Characterization of Derived Materials
When this compound is used to create or modify nanomaterials, microscopy techniques are vital for characterizing the morphology and nanoscale features of these structures.
Transmission Electron Microscopy (TEM): If this compound is used as a capping or stabilizing agent in the synthesis of nanoparticles, TEM is the primary tool for characterizing them. TEM provides high-resolution images that allow for the direct measurement of nanoparticle size, size distribution, and shape mdpi.comutexas.eduresearchgate.netnanocomposix.com. High-resolution TEM (HRTEM) can even visualize the crystal lattice of the nanoparticles azonano.com.
Scanning Electron Microscopy (SEM): SEM is used to image the surface morphology of materials at the micro and nanoscale. It would be useful for examining larger-scale assemblies of nanoparticles or the surface of a material coated with a film derived from this compound, providing information on topography, roughness, and coverage.
Atomic Force Microscopy (AFM): AFM is a powerful tool for characterizing the nanoscale topography of surfaces. It is particularly well-suited for studying SAMs of this compound on flat substrates semanticscholar.orgmdpi.com. AFM can be used to assess the homogeneity and smoothness of the monolayer, identify defects such as pinholes, and measure the thickness of the layer. In tapping mode, it can image the surface without causing significant damage to the delicate organic layer mdpi.com.
Q & A
Q. What are the established synthetic routes for 2,4,5-trimethoxybenzenethiol, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or reduction of sulfonyl chloride precursors. For example, analogous thiols are synthesized via refluxing benzohydrazides with isothiocyanates in ethanol, followed by alkaline hydrolysis and acidification to precipitate the thiol . Optimization may include adjusting reaction time (4–6 hours), temperature (reflux at ~78°C for ethanol), and stoichiometry (1:1 molar ratio of reactants). Purity can be enhanced using column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization from ethanol-water mixtures .
Q. How can researchers characterize the purity and structural identity of this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : H and C NMR to confirm methoxy (-OCH) and thiol (-SH) group positions. For example, methoxy protons resonate at δ 3.7–3.9 ppm in CDCl .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
- Melting Point Analysis : Compare observed mp (e.g., 146–149°C for analogous 3,4,5-trimethoxyphenol) with literature values to identify impurities .
Advanced Research Questions
Q. How does the steric and electronic environment of this compound influence its reactivity in cross-coupling reactions?
- Methodological Answer : The electron-donating methoxy groups activate the aromatic ring toward electrophilic substitution but may sterically hinder coupling at the 2,4,5-positions. Reactivity can be probed using:
Q. What are the stability challenges of this compound under varying pH and temperature conditions?
- Methodological Answer : Stability studies should include:
Q. How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?
- Methodological Answer : Discrepancies in NMR or melting points often arise from polymorphic forms or residual solvents. Strategies include:
- Variable-Temperature NMR : Identify dynamic effects (e.g., rotational barriers of methoxy groups) .
- Single-Crystal XRD : Resolve structural ambiguities; compare with NIST reference data for validation .
Data Contradictions and Analysis
Q. Why do different studies report varying melting points for structurally similar trimethoxybenzenethiol derivatives?
- Methodological Answer : Variations may stem from:
- Polymorphism : Recrystallization solvents (e.g., ethanol vs. acetone) can yield different crystal forms .
- Purity Levels : Impurities (e.g., residual solvents or oxidized disulfides) lower observed mp. Use DSC to differentiate polymorphic transitions from decomposition .
Applications in Academic Research
Q. What role does this compound play in synthesizing bioactive heterocycles?
- Methodological Answer : The thiol group serves as a nucleophile in cyclocondensation reactions. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
